molecular formula C12H19N3O B8459727 N-(4-amino-phenyl)-N-(2-dimethylamino-ethyl)-acetamide

N-(4-amino-phenyl)-N-(2-dimethylamino-ethyl)-acetamide

Cat. No. B8459727
M. Wt: 221.30 g/mol
InChI Key: ZVQDUTWWGNEURB-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

Prepared analogously to Example 141b starting from -(2-dimethylamino-ethyl)-N-(4-nitro-phenyl)-acetamide) (142a).
Name
(2-dimethylamino-ethyl)-N-(4-nitro-phenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)CCCC(NC1C=CC([N+]([O-])=O)=CC=1)=O.[CH3:19][N:20]([CH3:36])[CH2:21][CH2:22][N:23]([C:27]1[CH:32]=[CH:31][C:30]([N+:33]([O-])=O)=[CH:29][CH:28]=1)[C:24](=[O:26])[CH3:25]>>[NH2:33][C:30]1[CH:31]=[CH:32][C:27]([N:23]([CH2:22][CH2:21][N:20]([CH3:19])[CH3:36])[C:24](=[O:26])[CH3:25])=[CH:28][CH:29]=1

Inputs

Step One
Name
(2-dimethylamino-ethyl)-N-(4-nitro-phenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C(C)=O)C1=CC=C(C=C1)[N+](=O)[O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 141b

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)N(C(C)=O)CCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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